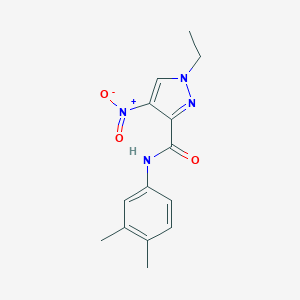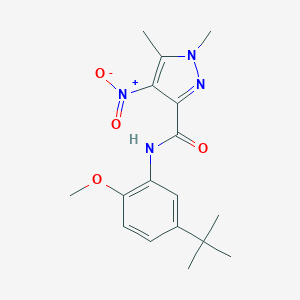
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first discovered in 2006 by scientists at Takeda Pharmaceutical Company Limited. TLR4 is a crucial component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, which play a key role in the body's response to infection and injury. However, excessive or prolonged TLR4 signaling can lead to chronic inflammation, tissue damage, and various diseases. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in preclinical studies, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
TAK-242 binds to a specific site on the intracellular domain of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide, preventing the recruitment of downstream signaling molecules and the activation of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for the symptoms of inflammation and tissue damage.
Biochemical and physiological effects:
TAK-242 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines, reduces tissue damage and inflammation, and improves survival in animal models of sepsis and other inflammatory diseases. TAK-242 also has a favorable safety profile and does not affect the normal function of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-242 for lab experiments is its specificity for N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide in various diseases and for testing the efficacy of N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide-targeted therapies. However, one limitation of TAK-242 is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the pharmacokinetics and pharmacodynamics of TAK-242 may vary between species, which can affect its efficacy and safety in different animal models.
Zukünftige Richtungen
There are several potential future directions for the development and application of TAK-242. One area of interest is the use of TAK-242 in combination with other therapies for the treatment of inflammatory diseases. For example, TAK-242 has been shown to enhance the efficacy of antibiotics in animal models of sepsis, suggesting that it may be useful as an adjunct therapy in this setting. Another potential application of TAK-242 is in cancer immunotherapy, where N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling plays a role in the activation of the immune system against tumor cells. TAK-242 has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models, suggesting that it may have potential as a combination therapy for cancer. Finally, further studies are needed to determine the safety and efficacy of TAK-242 in humans, and to identify the optimal dosing and administration regimens for different diseases and patient populations.
Synthesemethoden
The synthesis of TAK-242 involves several steps, starting with the reaction of 5-tert-butyl-2-methoxyphenol with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by nitration and subsequent reduction to yield the final product. The synthesis has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, arthritis, and inflammatory bowel disease. In these studies, TAK-242 has been shown to inhibit N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide signaling and reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage. TAK-242 has also been shown to improve survival in animal models of sepsis, a life-threatening condition characterized by systemic inflammation and organ dysfunction.
Eigenschaften
Produktname |
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C17H22N4O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(5-tert-butyl-2-methoxyphenyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O4/c1-10-15(21(23)24)14(19-20(10)5)16(22)18-12-9-11(17(2,3)4)7-8-13(12)25-6/h7-9H,1-6H3,(H,18,22) |
InChI-Schlüssel |
ABVSPGGRBKVWIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)
![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)
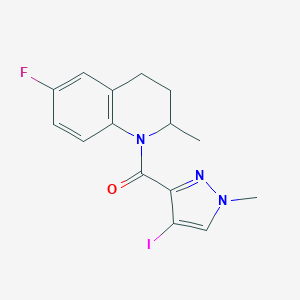
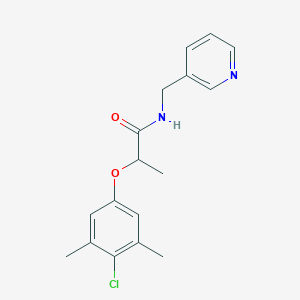
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)
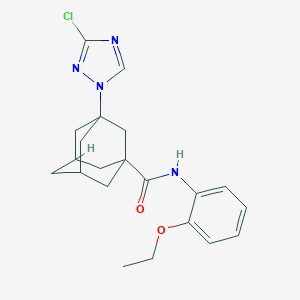
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)
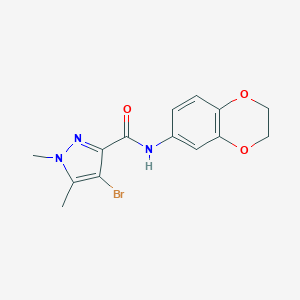
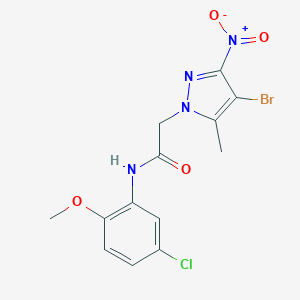
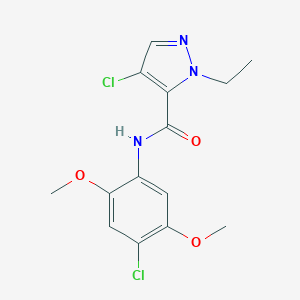
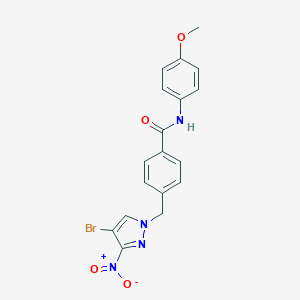
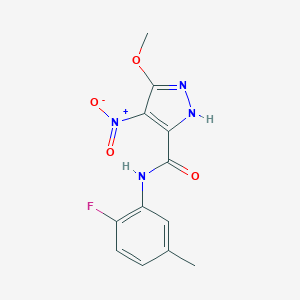
![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
